A Comprehensive Technical Guide to the Structure Elucidation of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt
A Comprehensive Technical Guide to the Structure Elucidation of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt
Abstract
The robust and unambiguous determination of a chemical structure is a cornerstone of drug development, chemical synthesis, and materials science. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 4-(aminomethyl)benzene-1,3-diol acetate salt. We move beyond a simple checklist of techniques, instead detailing a logical, self-validating workflow that integrates foundational analysis with advanced spectroscopic and crystallographic methods. Each step is presented with the underlying scientific rationale, field-proven protocols, and data interpretation strategies tailored to the specific structural questions posed by this molecule. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive framework for confirming not only the covalent framework but also the ionic nature of a small molecule salt.
Introduction
The Compound of Interest: 4-(Aminomethyl)benzene-1,3-diol Acetate Salt
4-(Aminomethyl)benzene-1,3-diol, a derivative of resorcinol, is a functionalized aromatic compound containing both phenolic hydroxyl groups and a primary aminomethyl moiety. Its value often lies as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents. The formation of an acetate salt is a common strategy to improve the stability, solubility, and handling properties of the parent amine. However, this salt formation introduces a critical layer to the structural verification process: we must not only confirm the atomic connectivity but also definitively prove the ionic interaction between the protonated amine and the acetate counter-ion.
The Challenge: Beyond Connectivity to Ionic State Confirmation
A proposed structure is merely a hypothesis until proven by empirical data. For an organic salt, the elucidation challenge is twofold:
-
Covalent Structure Confirmation: Verifying the precise arrangement of the 4-(aminomethyl)benzene-1,3-diol cation—ensuring the correct substitution pattern on the benzene ring.
-
Ionic Pair Verification: Proving that the compound exists as a protonated ammonium cation and an acetate anion, rather than a co-crystal or a simple mixture.
A Multi-Technique, Orthogonal Approach
The Elucidation Workflow: A Strategic Overview
The structure elucidation process follows a logical progression from foundational data to highly specific structural information. This workflow ensures that each subsequent experiment is built upon a solid analytical foundation, maximizing efficiency and minimizing ambiguity.
Caption: Overall Structure Elucidation Workflow.
Step 1: Foundational Analysis
Elemental Analysis (CHN)
Expertise & Causality: This is the first and most fundamental validation. It provides the empirical formula of the salt by quantifying the mass percentages of Carbon, Hydrogen, and Nitrogen. A close correlation between the experimental values and the theoretical values for the proposed formula (C₉H₁₃NO₄) provides strong evidence for the overall atomic composition and purity of the sample.
Experimental Protocol:
-
Ensure the sample is meticulously dried under a high vacuum for at least 24 hours to remove residual solvents and water, which can significantly skew results.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
Analyze using a calibrated CHN elemental analyzer, which combusts the sample at high temperatures.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Perform the analysis in triplicate to ensure precision.
Data Presentation:
| Element | Theoretical % (for C₉H₁₃NO₄, MW: 199.20 g/mol ) | Experimental % (Average) |
| Carbon | 54.26 | [Enter experimental value] |
| Hydrogen | 6.58 | [Enter experimental value] |
| Nitrogen | 7.03 | [Enter experimental value] |
Trustworthiness: A deviation of <0.4% between theoretical and experimental values is considered acceptable and validates the elemental composition of the salt.
Step 2: Molecular Mass & Formula (Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is crucial for determining the exact mass of the cationic portion of the salt.[3] Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method that transfers the pre-existing ion from solution into the gas phase without fragmentation.[3] By obtaining a high-resolution mass, we can calculate the elemental formula of the cation with high confidence, which should correspond to [C₇H₁₀NO₂]⁺.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infuse the solution directly into the ESI source operating in positive ion mode.
-
Acquire the mass spectrum over a range of m/z 50-500 using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
The instrument should be calibrated immediately prior to analysis to ensure high mass accuracy (<5 ppm).
Data Interpretation & Expected Results:
-
Molecular Ion: A prominent peak should be observed corresponding to the 4-(aminomethyl)benzene-1,3-diol cation.
-
Theoretical Monoisotopic Mass of [C₇H₁₀NO₂]⁺: 140.0706 u.
-
-
Nitrogen Rule: The cation has one nitrogen atom, and its nominal mass (140) is even. This is an exception to the typical nitrogen rule for radical cations because it is an even-electron species. The neutral molecule (C₇H₉NO₂) has an odd nominal mass (139), which follows the rule.[4][5]
-
Fragmentation (MS/MS): If tandem MS is performed, fragmentation of the m/z 140.07 ion would be expected. Key fragmentation pathways could include the loss of ammonia (NH₃) or cleavage at the benzylic position, providing further structural confirmation.[6]
Step 3: Functional Groups & Ionic State (FTIR Spectroscopy)
Expertise & Causality: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present and providing strong evidence of salt formation. The key is to compare the spectrum to that of related free amines and phenols. The transition from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺) causes a distinct change in the N-H stretching vibrations.[4]
Experimental Protocol:
-
Prepare a KBr pellet by finely grinding ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the dry sample directly on the crystal.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Record a background spectrum immediately before the sample to subtract atmospheric CO₂ and H₂O absorptions.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation for the Structure |
| ~3200-3500 (broad) | O-H stretch (phenolic) | Confirms the presence of hydroxyl groups, broadened due to extensive hydrogen bonding.[7][8] |
| ~2800-3100 (broad) | N-H stretch (ammonium, R-NH₃⁺) | Crucial evidence for salt formation. These bands are characteristic of an ammonium salt and differ from a free primary amine (~3300-3500 cm⁻¹, two sharp bands).[4] |
| ~3000-3100 (sharp) | C-H stretch (aromatic) | Indicates the aromatic benzene ring.[7] |
| ~1550-1610 (strong) | Carboxylate (asymmetric stretch) | Confirms the presence of the acetate anion (CH₃COO⁻). |
| ~1500-1600 | C=C stretch (aromatic) | Further evidence of the benzene ring.[9] |
| ~1400-1440 (medium) | Carboxylate (symmetric stretch) | Confirms the presence of the acetate anion. |
| ~1200-1250 | C-O stretch (phenolic) | Characteristic of the phenol functional group.[7] |
Step 4: Covalent Framework Determination (NMR Spectroscopy)
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed covalent structure of an organic molecule in solution.[1] A full suite of 1D and 2D experiments will allow for the unambiguous assignment of every proton and carbon, confirming the substitution pattern of the benzene ring and the connectivity of the aminomethyl and acetate groups. DMSO-d₆ is an excellent solvent choice as it readily dissolves ionic salts and its residual water peak does not typically interfere with the signals of interest.
Experimental Protocol:
-
Accurately weigh ~10 mg of the sample into an NMR tube.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.
-
The addition of a drop of D₂O to a separate ¹H NMR experiment can be used to confirm the exchangeable protons (OH, NH₃⁺).
Data Interpretation & Expected Results
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expect complex splitting patterns (e.g., a doublet, a triplet, another doublet) in the range of δ 6.0-7.0 ppm, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (-CH₂-): A singlet or slightly broadened singlet around δ 3.8-4.2 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet around δ 8.0-8.5 ppm, which will disappear upon D₂O exchange.[4]
-
Phenolic Protons (-OH): Two distinct broad singlets, likely > δ 9.0 ppm, which will also disappear upon D₂O exchange.[10]
-
Acetate Protons (-CH₃): A sharp singlet around δ 1.9 ppm, integrating to 3H.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Six distinct signals in the range of δ 100-160 ppm. DEPT-135 will distinguish CH carbons from quaternary carbons (including those bonded to the OH groups and the aminomethyl group).
-
Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Acetate Methyl Carbon (-CH₃): A signal around δ 21 ppm.
-
Acetate Carboxylate Carbon (-COO⁻): A signal around δ 172 ppm.
2D NMR for Unambiguous Connectivity
The true power of NMR lies in 2D correlation experiments which map the connectivity of the entire molecule.[11]
Caption: Logic map for 2D NMR correlation analysis.
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent aromatic protons, confirming their relative positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton to the carbon it is attached to (e.g., benzylic protons to the benzylic carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will show a correlation from the benzylic (-CH₂-) protons to the aromatic carbons, definitively linking the aminomethyl group to the ring. It will also show a correlation from the acetate methyl protons to the acetate carboxylate carbon.
Step 5: Definitive 3D Structure (Single Crystal X-ray Crystallography)
Expertise & Causality: While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[12] It generates a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, most importantly for this case, the exact location of the proton on the amine and the distinct nature of the acetate counter-ion.[13][14][15]
Experimental Protocol:
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the rate-limiting step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water or isopropanol could be a good starting point.
-
Data Collection: Mount a high-quality single crystal on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting data is used to solve the phase problem and generate an electron density map, from which an atomic model is built and refined.
Data Interpretation & Expected Results: The final refined crystal structure will visually confirm:
-
The connectivity of the 4-(aminomethyl)benzene-1,3-diol cation.
-
The geometry of the acetate anion.
-
The location of the hydrogen atoms on the ammonium nitrogen, confirming its +1 charge.
-
The intermolecular interactions, specifically the hydrogen bonding network between the phenolic -OH groups, the ammonium -NH₃⁺ group, and the oxygen atoms of the acetate anion. This network is the defining characteristic of the crystal lattice.
Conclusion: Data Synthesis and Final Confirmation
The structure of 4-(aminomethyl)benzene-1,3-diol acetate salt is confirmed with high confidence through the systematic and orthogonal application of multiple analytical techniques. Elemental analysis and HRMS establish the correct elemental composition and molecular formula. FTIR spectroscopy provides clear evidence of all key functional groups and, critically, the presence of an ammonium salt. A full suite of 1D and 2D NMR experiments unambiguously determines the covalent framework and atomic connectivity. Finally, single-crystal X-ray crystallography delivers the definitive, three-dimensional proof of the structure, confirming its ionic nature and detailing the intermolecular interactions that define its solid state. This rigorous, multi-faceted approach represents the gold standard for small molecule structure elucidation in a modern research and development environment.
References
-
Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(8), 951-977. [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-987. [Link]
-
Zhang, Q., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6548. [Link]
-
Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]
-
Organic Spectroscopy International. (2018, February 15). p-Aminophenol. [Link]
-
de Faria, L. F., de Oliveira, T. M., & de Oliveira, A. C. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 23(3). [Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... [Link]
-
ResearchGate. (n.d.). Crystallographic data for sodium acetate trihydrate, sodium acetate tetrahydrate, and 2,5-bis(benzylidene)cyclohexanone. [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]
-
SpectraBase. (n.d.). 2-Aminophenol - Optional[1H NMR] - Spectrum. [Link]
-
Dittrich, B., & Munshi, P. (2018). New Polymorphs of the Phase-Change Material Sodium Acetate. Crystals, 8(5), 216. [Link]
-
Scientific & Academic Publishing. (2015). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. International Journal of Chemistry, 7(2), 43-48. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. [Link]
-
CBM Connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Wiley Encyclopedia of Chemical Biology. [Link]
-
Chemical and Pharmaceutical Bulletin. (2018). Tofogliflozin Salt Cocrystals with Sodium Acetate and Potassium Acetate. Chemical and Pharmaceutical Bulletin, 66(11), 1048-1054. [Link]
-
Clark, J., Previs, S. F., & Kelley, D. E. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(1), 133-142. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES... [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Scribd. (n.d.). FTIR Results and Analysis. [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422. [Link]
-
Reddit. (2023, June 17). Identifying organic salts? [r/OrganicChemistry]. [Link]
-
University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Yuyama, K., et al. (2024). Pseudopolymorphism of Sodium Acetate in Supersaturated Aqueous Solution Induced by Focused Irradiation with Ultrashort Laser Pulses. The Journal of Physical Chemistry C. [Link]
-
NIST. (n.d.). Resorcinol. In NIST Chemistry WebBook. [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). Fig4.2(a) FTIR spectrum of pure resorcinol... [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(AMINOMETHYL)BENZENE-1,2-DIOL. [Link]
-
Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 34. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
-
AGH University of Krakow Journals. (2017). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Composites Theory and Practice, 17(1), 36-40. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1184-1193. [Link]
-
Molecules. (2018). Synthesis and Characterization of Abasic β-Diol-C-nucleosides. Molecules, 23(11), 2993. [Link]
- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
Sources
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. mdpi.com [mdpi.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. chem.libretexts.org [chem.libretexts.org]
